(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2S/c1-29-15-14-27-20-13-12-19(25)16-21(20)30-24(27)26-23(28)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,22H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHQNPLAVZMAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide typically involves multiple steps, starting from commercially available reagents. One common approach includes the reduction of 6-aminobenzo[d]thiazol-2
Biological Activity
(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d]thiazole moiety and a diphenylacetamide functional group. Its molecular formula is , with a molecular weight of 368.85 g/mol. The presence of a chloro group and a methoxyethyl substituent enhances its lipophilicity and bioavailability, which are critical for its interaction with biological targets.
Preliminary studies suggest that this compound may interact with multiple biological targets through various mechanisms, including:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : The structural motifs present in this compound may confer antimicrobial properties, making it a candidate for further investigation against bacterial infections.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:
- AChE Inhibition : Compounds containing benzo[d]thiazole derivatives have shown promising AChE inhibitory activity, with IC50 values indicating effective inhibition at micromolar concentrations. For instance, related compounds exhibited IC50 values ranging from 1 µM to 5 µM .
- Anticancer Potential : Molecular docking studies suggest that the compound may bind effectively to targets involved in cancer progression, indicating potential anticancer properties. Structure-activity relationship (SAR) analyses have identified key features that enhance cytotoxicity against various cancer cell lines.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- A study on thiazole derivatives demonstrated significant AChE inhibition, suggesting that modifications to the thiazole moiety can enhance biological activity .
- Research on similar diphenylacetamides indicated their effectiveness in inhibiting cancer cell proliferation through apoptosis induction mechanisms .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been studied for their effectiveness against various bacterial strains and fungi. The structural features of this compound may enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains.
Anticancer Potential
The anticancer properties of compounds containing a benzo[d]thiazole moiety have been well-documented. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific interactions of this compound with cancer-related pathways warrant investigation through in vitro assays and molecular docking studies.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available 6-chloro-3-(2-methoxyethyl)benzo[d]thiazole.
- Formation of Ylidene : A condensation reaction may be employed to form the ylidene structure.
- Acetamide Formation : The final step usually involves acylation to introduce the diphenylacetamide moiety.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- A study on thiazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that modifications to the thiazole structure could enhance efficacy against resistant strains .
- Another research effort highlighted the anticancer potential of thiazole-containing compounds, showing significant activity against breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Data Table: Comparison of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d]thiazole core, chloro group | Antimicrobial, anticancer |
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Benzo[d]thiazole Derivatives | Heterocyclic core | Anticancer |
| Chloroquinoline Compounds | Heterocyclic core | Antimalarial |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including condensation and acylation. Key steps:
- Precursor Preparation : Start with 6-chloro-3-(2-methoxyethyl)benzo[d]thiazole and 2,2-diphenylacetic acid derivatives.
- Coupling Reactions : Use coupling agents like EDCI or DCC in anhydrous dichloromethane or DMF. Triethylamine is often added to neutralize HCl byproducts .
- Optimization : Control temperature (reflux at 80–100°C for 4–6 hours) and solvent polarity to minimize side reactions. Monitor progress via TLC (hexane:ethyl acetate, 9:1) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Assign protons (e.g., methoxyethyl CH3 at δ 3.2–3.5 ppm) and carbons in the benzo[d]thiazole core .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 545.12) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
- X-ray Diffraction : Resolve stereochemistry if single crystals are obtained .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Molecular Docking : Simulate binding interactions with proteins (e.g., EGFR or COX-2) using software like AutoDock Vina. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with diphenyl rings .
- Mutagenesis Studies : Validate target engagement by testing activity against enzyme mutants lacking key residues .
Q. What methodologies address stability and solubility challenges in preclinical studies?
- Solubility Profiling : Test in DMSO, PBS, and simulated gastric fluid. Use surfactants (e.g., Tween-80) for hydrophobic compounds .
- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures (>200°C indicates suitability for long-term storage) .
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC .
Q. How should contradictions in reported biological activity data be resolved?
- Standardized Assays : Reproduce studies under controlled conditions (e.g., pH 7.4, 37°C) with matched cell lines (e.g., HEK293 vs. HeLa discrepancies) .
- Orthogonal Validation : Cross-verify anticancer activity using MTT, apoptosis (Annexin V), and clonogenic assays .
- Purity Analysis : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
Data and Comparative Analysis
Q. Table 1: Biological Activities of Structural Analogs
| Compound Name | Key Structural Differences | Reported Activity | Source |
|---|---|---|---|
| 4-Amino-N-(6-methoxybenzothiazol-2-ylidene)benzamide | Amino substitution at position 4 | Anticancer (IC50 = 1.2 µM) | |
| 5-Ethylthiazole Derivative | Ethyl group on thiazole | Antimicrobial (MIC = 8 µg/mL) | |
| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Simplified acetamide backbone | Anti-inflammatory (COX-2 inhibition) |
Methodological Recommendations
Designing Structure-Activity Relationship (SAR) Studies
- Analog Synthesis : Modify substituents (e.g., replace methoxyethyl with allyl or methylsulfonyl groups) and assess activity changes .
- Pharmacophore Mapping : Identify critical moieties (e.g., chloro-substituted benzothiazole) using software like Schrödinger’s Phase .
Analyzing Reaction Byproducts and Degradation Pathways
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed acetamide) in stability studies .
- Isotope Labeling : Track metabolic degradation using 14C-labeled compounds in hepatocyte models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
